![molecular formula C38H32 B12057290 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene: is a conjugated polycyclic hydrocarbon with a unique structure consisting of a 6−5−6−5−6 fused ring system. This compound exhibits small band gap absorption and biradicaloid properties, making it a promising candidate for various applications in organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene typically involves the following steps:
Formation of the indeno[1,2-b]fluorene core: This is achieved through a series of cyclization reactions starting from suitable precursors.
Introduction of the 2,4,6-trimethylphenyl groups: This step involves the use of Friedel-Crafts alkylation reactions to attach the trimethylphenyl groups to the indeno[1,2-b]fluorene core.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene has several scientific research applications, including:
Organic Electronics: Used in the fabrication of ambipolar semiconductors, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.
Material Science: Its unique electronic properties make it suitable for studying charge transport and electronic interactions in conjugated systems.
Chemical Sensors: Potential use in the development of chemical sensors due to its sensitivity to environmental changes.
Mechanism of Action
The mechanism of action of 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene involves its interaction with molecular targets through its conjugated polycyclic structure. This allows for efficient charge transport and electronic interactions, making it effective in organic electronic applications. The compound’s biradicaloid properties also contribute to its unique electronic behavior.
Comparison with Similar Compounds
- 6,12-Dimesitylindeno[1,2-b]fluorene
- 6,12-Diarylindeno[1,2-b]fluorenes
Comparison: 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene stands out due to its specific substitution pattern with 2,4,6-trimethylphenyl groups, which enhances its electronic properties and stability. Compared to other indeno[1,2-b]fluorene derivatives, this compound exhibits a smaller band gap and unique biradicaloid characteristics, making it particularly suitable for advanced organic electronic applications .
Properties
Molecular Formula |
C38H32 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
6,12-bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene |
InChI |
InChI=1S/C38H32/c1-21-15-23(3)35(24(4)16-21)37-29-13-9-7-11-27(29)31-20-34-32(19-33(31)37)28-12-8-10-14-30(28)38(34)36-25(5)17-22(2)18-26(36)6/h7-20H,1-6H3 |
InChI Key |
RVYZMPWWAUBURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=C4C5=CC=CC=C5C(=C4C=C3C6=CC=CC=C62)C7=C(C=C(C=C7C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


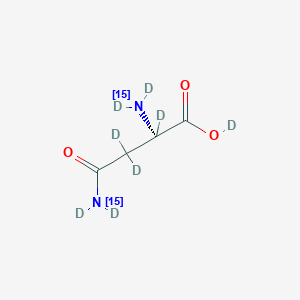


![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)

![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)
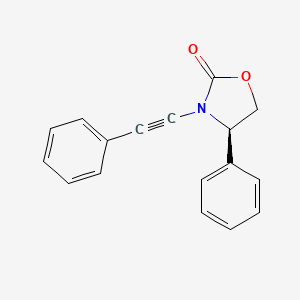


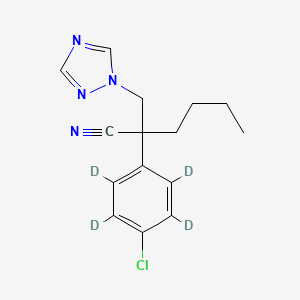
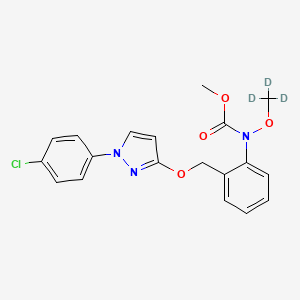
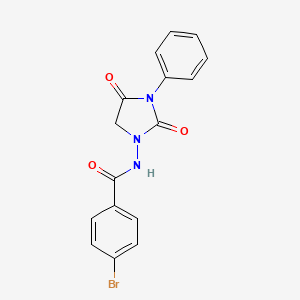
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
